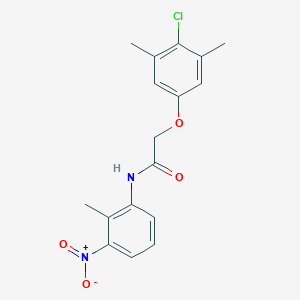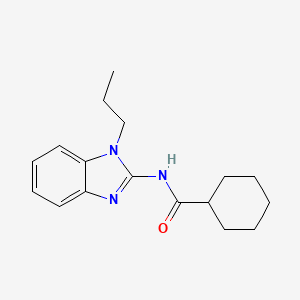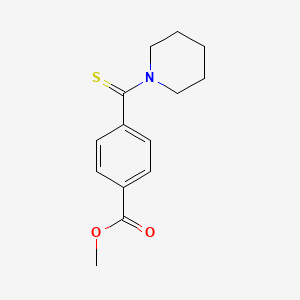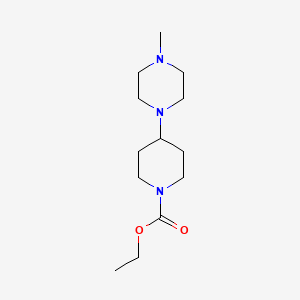![molecular formula C19H25N3O2S B5804487 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as DB869, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DB869 has been shown to have significant inhibitory effects on a variety of enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases.
Mechanism of Action
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have a unique mechanism of action that involves the inhibition of multiple enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. The inhibition of these enzymes has been shown to have a variety of therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have significant effects on a variety of biochemical and physiological processes. Inhibition of carbonic anhydrases has been shown to have anti-cancer effects by reducing the acidity of the tumor microenvironment, which can inhibit tumor growth and metastasis. Inhibition of histone deacetylases has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Inhibition of metalloproteinases has been shown to have neuroprotective effects by reducing the breakdown of the extracellular matrix in the brain.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has several advantages for use in lab experiments, including its potency and specificity for multiple enzymes. However, 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrases, histone deacetylases, and metalloproteinases. Another area of research could focus on the use of 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide and its potential therapeutic applications in a variety of diseases.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide as a white solid.
Scientific Research Applications
2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have potent inhibitory effects on carbonic anhydrases, which are enzymes that play a critical role in regulating pH balance in the body. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-15-4-5-16(2)19(14-15)25(23,24)20-17-6-8-18(9-7-17)22-12-10-21(3)11-13-22/h4-9,14,20H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKEPFNKKJBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)


![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)



![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)